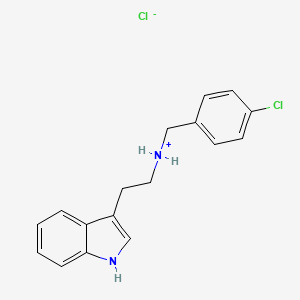
3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride typically involves the reaction of 4-chlorobenzylamine with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The subsequent alkylation of the indole with 4-chlorobenzylamine yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts is encouraged to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole core.
Uniqueness
3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride is unique due to the presence of the 4-chlorobenzylamine moiety, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
63938-62-5 |
|---|---|
Molekularformel |
C17H18Cl2N2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H17ClN2.ClH/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17;/h1-8,12,19-20H,9-11H2;1H |
InChI-Schlüssel |
MTYIWYMRDBLJAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CC3=CC=C(C=C3)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


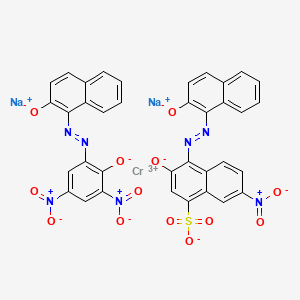
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
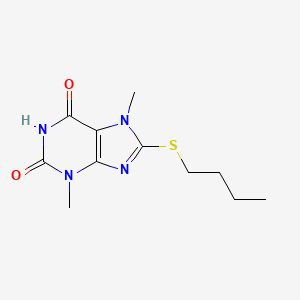

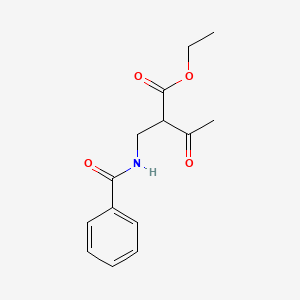
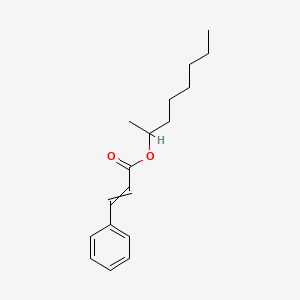
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
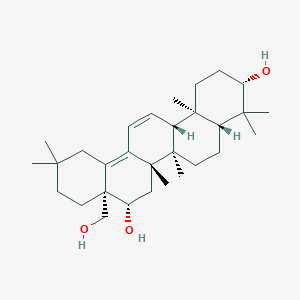
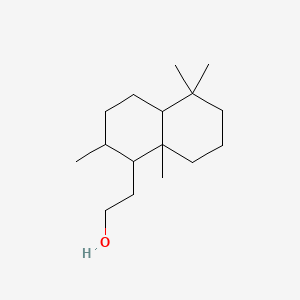
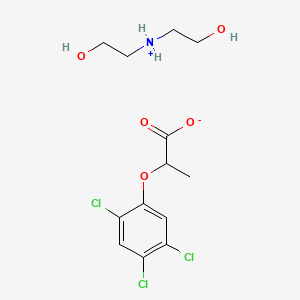

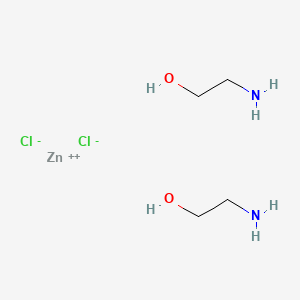
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
